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molecular formula C20H41NO B8494494 N-butylhexadecanamide CAS No. 41328-73-8

N-butylhexadecanamide

Cat. No. B8494494
M. Wt: 311.5 g/mol
InChI Key: GISPPWDLKMGGSY-UHFFFAOYSA-N
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Patent
US04144320

Procedure details

An amount of 137.4 g of palmitoyl chloride in 100 ml of ethyl ether was added, under stirring at room temperature, to 80.5 g of n-butylamine in 700 ml of ethyl ether. Stirring was continued under gentle reflux for one hour. The precipitate was filtered off and thoroughly washed with water. The reaction product was recrystallized from ethanol giving 148.4 g of the title compound, melting point 74°-76° C.
Quantity
137.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80.5 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:19]([NH2:23])[CH2:20][CH2:21][CH3:22]>C(OCC)C>[CH2:19]([NH:23][C:1](=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
137.4 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
80.5 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under gentle reflux for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
The reaction product was recrystallized from ethanol giving 148.4 g of the title compound, melting point 74°-76° C.

Outcomes

Product
Name
Type
Smiles
C(CCC)NC(CCCCCCCCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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